molecular formula C11H15ClO2 B8372897 5-Chloro-alpha,alpha-diethyl-2-hydroxy-benzene-methanol

5-Chloro-alpha,alpha-diethyl-2-hydroxy-benzene-methanol

Cat. No. B8372897
M. Wt: 214.69 g/mol
InChI Key: AZNXLQAUUVZWLG-UHFFFAOYSA-N
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Patent
US04281012

Procedure details

A solution of 124.8 g of ethyl iodide in 200 ml of anhydrous ether was added dropwise to a stirred dispersion of 19.5 g of magnesium turnings in 100 ml of anhydrous ether and the mixture was refluxed for 45 minutes and cooled in a ice water bath. A solution of 37.2 g of ethyl 5-chloro-salicylate in 120 ml of anhydrous ether was added thereto dropwise and the ether was distilled off while being replaced with 350 ml of anhydrous benzene. The solution was refluxed for 6 hours and was then cooled to room temperature and poured into an ice solution of 2 N hydrochloric acid. The decanted aqueous phase was washed 3 times with 75 ml of ether and the ether phase was washed twice with 100 ml of water until the wash water was neutral. The organic phase was dried over magnesium sulfate, was treated with activated carbon and was filtered. The filtrate was evaporated to dryness to obtain 38.3 g of raw product which was crystallized from 100 ml of cyclohexane and dried to obtain 27.5 g of 5-chloro-α,α-diethyl-2-hydroxy-benzene-methanol melting at 76° C.
Quantity
124.8 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].[Mg].[Cl:5][C:6]1[CH:16]=[C:10]([C:11]([O:13]CC)=O)[C:9]([OH:17])=[CH:8][CH:7]=1.[CH3:18][CH2:19]OCC>>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([OH:17])=[C:10]([C:11]([CH2:1][CH3:2])([CH2:18][CH3:19])[OH:13])[CH:16]=1

Inputs

Step One
Name
Quantity
124.8 g
Type
reactant
Smiles
C(C)I
Name
Quantity
19.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
37.2 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)OCC)=C1)O
Name
Quantity
120 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a ice water bath
DISTILLATION
Type
DISTILLATION
Details
dropwise and the ether was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
poured into an ice solution of 2 N hydrochloric acid
WASH
Type
WASH
Details
The decanted aqueous phase was washed 3 times with 75 ml of ether
WASH
Type
WASH
Details
the ether phase was washed twice with 100 ml of water until the wash water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 38.3 g of raw product which
CUSTOM
Type
CUSTOM
Details
was crystallized from 100 ml of cyclohexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(O)(CC)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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